molecular formula C20H25N3O4S B4053064 N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide

N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B4053064
M. Wt: 403.5 g/mol
InChI Key: FTEUETCYRVOLHF-UHFFFAOYSA-N
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Description

N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.15657746 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, including compounds similar to N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide, were synthesized to explore their antiarrhythmic activities. These compounds demonstrated a novel spectrum of antiarrhythmic activity, with N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride emerging as a potential lead for further pharmacological and toxicological studies due to its significant activity (Likhosherstov et al., 2014).

Chemical Reactions and Catalysis

The reactivity of adamantane, a structural motif in this compound, under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) was explored, leading to the principal production of 1-N-adamantylbenzamide. This study demonstrated the catalytic potential of NHPI in promoting reactions involving adamantane under specific conditions (Sakaguchi et al., 1997).

Structural and Spectroscopic Analysis

A detailed analysis of the structural, spectroscopic, and molecular electrostatic potential (MESP) of derivatives of carbonothionylbenzamide, which are structurally related to this compound, revealed insights into their chemical properties. This study found no significant difference in the IR spectra among compounds despite variations in the positions of their nitro-substituent, highlighting the influence of the amino substituent on the properties of the carbonothionylamide moiety (Fayomi et al., 2021).

Synthesis and Antioxidant Activity

Research into the synthesis and evaluation of novel antiparkinsonian agents, including aminoadamantane derivatives of nitroxyl free radical, has shown that these compounds, closely related to this compound, possess significant antioxidant activity. The study indicates the potential for these compounds to be used in treating parkinsonian syndromes by reducing ROS-mediated neuronal damage (Skolimowski et al., 2003).

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-17-4-3-15(8-16(17)23(25)26)18(24)21-19(28)22-20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUETCYRVOLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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